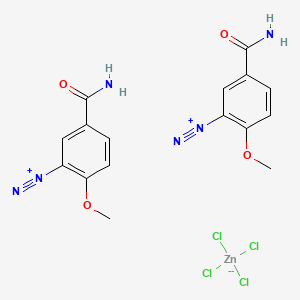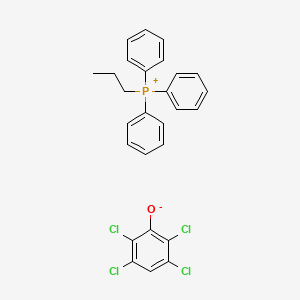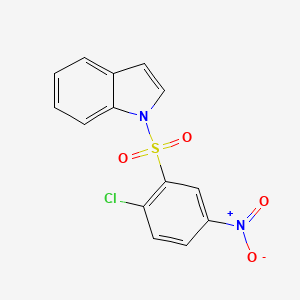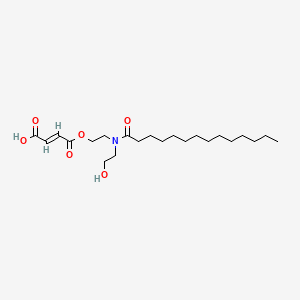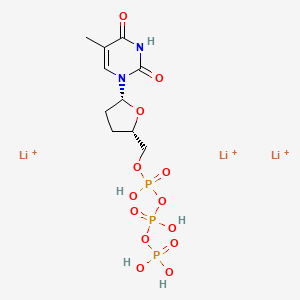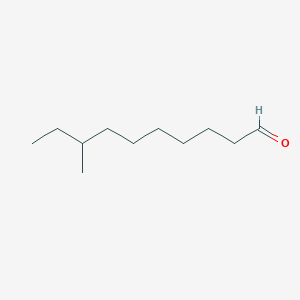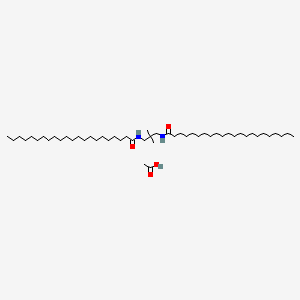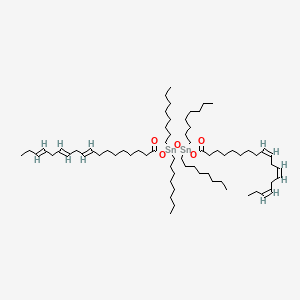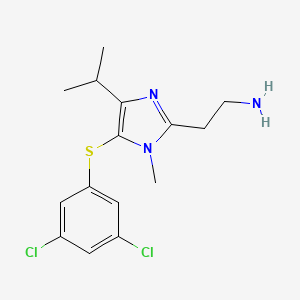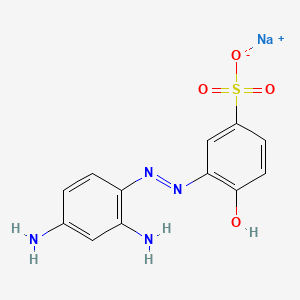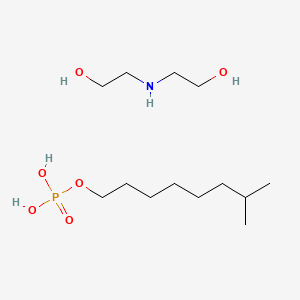
alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol can be achieved through various methods. One common approach involves the thermal cyclization of ethyl α-(2-chloro-2-propenyl)-β-arylaminocrotonates in mineral oil, which yields the corresponding substituted 2,4-dimethylfuro[3,2-c]quinolines . Another method includes the use of Lewis acids as catalysts, such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate, to facilitate the reaction .
Industrial Production Methods: These methods often involve the use of transition metal catalysts, green chemistry protocols, and solvent-free conditions to enhance yield and reduce environmental impact .
化学反应分析
Types of Reactions: alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds .
科学研究应用
alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
相似化合物的比较
- 7-Methoxy-6-methylfuro[2,3-b]quinoline
- 7-Methoxy-6-prenylfuro[2,3-b]quinoline
- 2,4-Dimethylfuro[3,2-c]quinoline
Uniqueness: alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
88654-58-4 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
1-(4-methylfuro[3,2-c]quinolin-2-yl)ethanol |
InChI |
InChI=1S/C14H13NO2/c1-8-11-7-13(9(2)16)17-14(11)10-5-3-4-6-12(10)15-8/h3-7,9,16H,1-2H3 |
InChI 键 |
PRGLGFIXZBLVHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C3=C1C=C(O3)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


